Norrubrofusarin

Description

This compound has been reported in Senna quinquangulata and Senna tora with data available.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

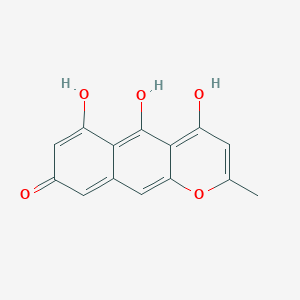

4,5,6-trihydroxy-2-methylbenzo[g]chromen-8-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O5/c1-6-2-9(16)13-11(19-6)4-7-3-8(15)5-10(17)12(7)14(13)18/h2-5,16-18H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJCMSTGEFBOMJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=CC3=CC(=O)C=C(C3=C2O)O)O1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701209153 | |

| Record name | 5,6,8-Trihydroxy-2-methyl-4H-naphtho[2,3-b]pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701209153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3566-98-1 | |

| Record name | 5,6,8-Trihydroxy-2-methyl-4H-naphtho[2,3-b]pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701209153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Norrubrofusarin: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norrubrofusarin is a naturally occurring naphtho-γ-pyrone, a class of polyketide compounds known for their diverse biological activities. As an intermediate in the biosynthesis of other fungal metabolites, such as rubrofusarin, it holds significant interest for researchers in natural product chemistry, mycology, and drug discovery. This document provides a detailed technical guide on the chemical structure, properties, and biological significance of this compound, including available quantitative data and a key biosynthetic pathway.

Chemical Structure and Identification

This compound is characterized by a tetracyclic ring system. Its formal chemical name is 5,6,8-trihydroxy-2-methyl-4H-benzo[g]chromen-4-one or 4,5,6-trihydroxy-2-methylbenzo[g]chromen-8-one.[1][2] The structure consists of a naphthoquinone core fused to a γ-pyrone ring, with a methyl group and three hydroxyl groups as substituents.

| Identifier | Value |

| IUPAC Name | 5,6,8-trihydroxy-2-methyl-4H-benzo[g]chromen-4-one |

| Molecular Formula | C₁₄H₁₀O₅[1][2] |

| SMILES | CC1=CC(=O)C2=C(O1)C=C3C(=C2O)C(=CC=C3O)O |

| InChI | InChI=1S/C14H10O5/c1-6-2-9(16)13-11(19-6)4-7-3-8(15)5-10(17)12(7)14(13)18/h2-5,15,17-18H,1H3 |

| InChIKey | ZJCMSTGEFBOMJO-UHFFFAOYSA-N |

| CAS Number | 3566-98-1[2] |

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. The majority of the available data is computationally predicted.

| Property | Value | Source |

| Molecular Weight | 258.23 g/mol | PubChem[2] |

| XLogP3 | 2.5 | PubChem (Computed) |

| Hydrogen Bond Donors | 3 | PubChem (Computed) |

| Hydrogen Bond Acceptors | 5 | PubChem (Computed) |

| Rotatable Bond Count | 0 | PubChem (Computed) |

| Topological Polar Surface Area | 87.9 Ų | PubChem (Computed) |

| Heavy Atom Count | 19 | PubChem (Computed) |

Biological Activity

Experimental Protocols

Detailed, publicly available experimental protocols for the specific isolation, synthesis, and biological evaluation of this compound are limited. General methodologies applicable to the study of similar natural products are outlined below.

General Isolation and Purification from Fungal Cultures

-

Cultivation: The producing fungal strain is cultured in a suitable liquid or solid medium under optimized conditions to promote the production of secondary metabolites.

-

Extraction: The fungal biomass and/or culture broth is extracted with an organic solvent such as ethyl acetate or methanol to isolate the crude secondary metabolites.

-

Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques for purification. This typically involves:

-

Column Chromatography: Using silica gel or other stationary phases with a gradient of solvents (e.g., hexane, ethyl acetate, methanol) to fractionate the extract.

-

High-Performance Liquid Chromatography (HPLC): A C18 column with a mobile phase gradient of water and acetonitrile or methanol is commonly used for final purification. The elution of this compound can be monitored using a UV-Vis detector.

-

-

Structure Elucidation: The purified compound's structure is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

General Methodology for Antibacterial Susceptibility Testing (Broth Microdilution)

-

Preparation of Inoculum: A standardized suspension of the target bacterial strain is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Serial Dilution: The test compound (this compound) is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The microtiter plate is incubated at the optimal temperature for the growth of the bacterium for a specified period (e.g., 18-24 hours).

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the bacterium.

Biosynthesis Pathway of Rubrofusarin

This compound is a key intermediate in the fungal biosynthetic pathway of Rubrofusarin. The following diagram illustrates the enzymatic steps involved in the conversion of the polyketide precursor to this compound and subsequently to Rubrofusarin, as elucidated in studies involving Saccharomyces cerevisiae.

Caption: Enzymatic conversion of YWA1 to this compound and subsequently to Rubrofusarin.

Conclusion

This compound represents a valuable scaffold in natural product chemistry. While its own biological activities are yet to be fully explored, its role as a key intermediate in fungal biosynthetic pathways makes it a significant target for synthetic biology and metabolic engineering efforts. Further research into the isolation, synthesis, and bioactivity of this compound is warranted to unlock its full potential for applications in medicine and biotechnology.

References

Norrubrofusarin: A Technical Guide to its Discovery, Natural Sources, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norrubrofusarin, a naturally occurring naphtho-γ-pyrone, has garnered interest within the scientific community due to its role as a key intermediate in the biosynthesis of various fungal polyketides and its presence in medicinal plants. This technical guide provides a comprehensive overview of the discovery of this compound, its known natural sources, and its biological activities. Detailed experimental protocols for its isolation and structure elucidation are presented, alongside a summary of its quantitative data. Furthermore, this guide visualizes the established biosynthetic pathway of this compound and proposes a putative signaling pathway through which it may exert its antioxidant effects, providing a valuable resource for researchers investigating this and similar bioactive compounds.

Discovery and Biosynthesis

This compound was first identified as a crucial intermediate in the biosynthetic pathway of rubrofusarin, a polyketide pigment found in various fungi. Its discovery was a key step in elucidating the complex enzymatic reactions involved in the formation of fungal secondary metabolites.

The biosynthesis of this compound has been extensively studied in the fungus Fusarium graminearum. The process begins with the iterative condensation of one acetyl-CoA and six malonyl-CoA molecules by a type I polyketide synthase (PKS), PKS12. This enzymatic reaction forms the aromatic heptaketide intermediate, YWA1. Subsequently, the dehydratase AurZ catalyzes the conversion of YWA1 into the orange pigment, this compound. The pathway can then proceed with the O-methylation of this compound by the enzyme AurJ to yield rubrofusarin.

physical and chemical properties of Norrubrofusarin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norrubrofusarin is a naturally occurring naphtho-γ-pyrone, a class of compounds that has garnered significant interest in the scientific community for its diverse biological activities. First isolated from the seeds of Cassia tora, this compound has been the subject of research exploring its potential therapeutic applications, including its antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, alongside detailed experimental protocols and an exploration of its known biological activities and associated signaling pathways.

Physical and Chemical Properties

This compound is a polyketide metabolite characterized by a tricyclic ring system. The following table summarizes its key physical and chemical properties.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₀O₅ | PubChem[1] |

| Molecular Weight | 258.23 g/mol | PubChem[1] |

| CAS Number | 3566-98-1 | PubChem[1] |

| Appearance | Not explicitly found | |

| Melting Point | Not explicitly found in experimental data | |

| Solubility | Soluble in DMSO | Inferred from NMR data[2][3][4][5][6] |

| UV-Vis Absorption | Not explicitly found | |

| Infrared Spectrum | Not explicitly found |

Note: While some computed properties are available in databases like PubChem, experimentally determined data for properties such as melting point, specific solubility, and detailed spectral information remain limited in publicly accessible literature.

Spectral Data

Detailed spectral analysis is crucial for the unequivocal identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, assigned 1H and 13C NMR spectrum for this compound was not found in the reviewed literature, data for related glycosides isolated from Cassia tora have been published.[7] For researchers aiming to acquire NMR data, DMSO-d6 is a commonly used solvent for similar compounds.[2][3][4][5][6]

Mass Spectrometry (MS)

The exact mass of this compound is 258.0528 g/mol as computed by PubChem.[1] Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the fragmentation pattern, which aids in structural confirmation. A detailed experimental mass spectrum and fragmentation analysis of this compound is a key area for further research.

Biological Activities and Signaling Pathways

Preliminary research and the activities of structurally related compounds suggest that this compound possesses promising biological activities.

Antioxidant Activity

Naphthopyrones and extracts from Cassia tora containing this compound derivatives have demonstrated radical scavenging properties.[7] The antioxidant potential is a key area of interest for this compound.

Anti-inflammatory Activity

The anti-inflammatory effects of many natural compounds are mediated through the inhibition of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While direct evidence for this compound is still emerging, related compounds have shown to modulate these pathways, suggesting a similar mechanism may be at play for this compound.[8][9]

Anticancer Activity

The anticancer potential of naphthoquinones is well-documented, with mechanisms often involving the induction of apoptosis and cell cycle arrest.[10][11] The structural similarity of this compound to these compounds makes it a candidate for investigation as a potential anticancer agent. The Warburg effect, a metabolic hallmark of cancer cells, is another potential target for therapeutic intervention.[12]

Experimental Protocols

Detailed and validated experimental protocols are essential for reproducible research. The following sections outline general methodologies that can be adapted for the study of this compound.

Isolation of this compound from Cassia tora

A general procedure for the isolation of compounds from plant material involves the following steps:

DPPH Radical Scavenging Assay for Antioxidant Activity

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method to evaluate the radical scavenging activity of a compound.

Protocol:

-

Preparation of DPPH solution: Prepare a fresh stock solution of DPPH (e.g., 0.2 mg/mL) in methanol.[13]

-

Preparation of test samples: Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution, from which serial dilutions are made.

-

Reaction: Add the test sample to the DPPH solution in a 96-well plate or cuvettes.

-

Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[14]

-

Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

Cytotoxicity Assay

To assess the potential anticancer activity of this compound, a cytotoxicity assay is a fundamental first step. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound dissolved in a suitable solvent (with a final solvent concentration that is non-toxic to the cells). Include a vehicle control.

-

Incubation: Incubate the cells for a specific period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a specific wavelength (usually around 570 nm) using a microplate reader.

-

Analysis: Cell viability is expressed as a percentage of the vehicle-treated control, and the IC₅₀ (half-maximal inhibitory concentration) can be calculated.

Conclusion and Future Directions

This compound is a promising natural product with the potential for development into a therapeutic agent. However, a significant amount of foundational research is still required. Future work should focus on:

-

Complete Physicochemical Characterization: Obtaining and publishing detailed experimental data for melting point, solubility, and comprehensive spectral analyses (UV-Vis, IR, fully assigned 1H and 13C NMR, and MS fragmentation).

-

Elucidation of Biological Mechanisms: Conducting in-depth studies to confirm the antioxidant, anti-inflammatory, and anticancer activities of pure this compound and to identify the specific signaling pathways and molecular targets involved.

-

Standardized Protocols: Developing and publishing detailed, optimized protocols for the isolation, purification, and biological evaluation of this compound to ensure reproducibility across different laboratories.

This technical guide serves as a starting point for researchers interested in exploring the potential of this compound. By addressing the current gaps in knowledge, the scientific community can unlock the full therapeutic promise of this intriguing natural compound.

References

- 1. This compound | C14H10O5 | CID 135453893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scienceopen.com [scienceopen.com]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Human Metabolome Database: 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000131) [hmdb.ca]

- 7. Alaternin, cassiaside and rubrofusarin gentiobioside, radical scavenging principles from the seeds of Cassia tora on 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory effects of Rubus coreanus Miquel through inhibition of NF-κB and MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory effects of Rubus coreanus Miquel through inhibition of NF-κB and MAP Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anticancer Activity of Natural Compounds from Plant and Marine Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anticancer Potential of Furanocoumarins: Mechanistic and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. iomcworld.com [iomcworld.com]

- 14. mdpi.com [mdpi.com]

Norrubrofusarin: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Norrubrofusarin, a naturally occurring naphtho-γ-pyrone, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biosynthesis, and reported biological activities. Detailed experimental protocols for isolation and analysis, alongside a summary of available quantitative data, are presented to facilitate further research and development. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound (CAS Number: 3566-98-1) is a polyketide with the molecular formula C₁₄H₁₀O₅.[1] It is structurally characterized as a benzochromenone, specifically 5,6,8-trihydroxy-2-methyl-4H-naphtho[2,3-b]pyran-4-one.[1]

| Property | Value | Source |

| CAS Number | 3566-98-1 | [1] |

| Molecular Formula | C₁₄H₁₀O₅ | [1] |

| Molecular Weight | 258.23 g/mol | [1] |

| IUPAC Name | 5,6,8-trihydroxy-2-methylbenzo[g]chromen-4-one | [1] |

| Synonyms | Nor-rubrofusarin, Didemethylasperxanthone | [1] |

Biosynthesis

This compound is a key intermediate in the biosynthesis of various fungal polyketides, such as aurofusarin. The biosynthetic pathway begins with the condensation of acetyl-CoA and malonyl-CoA by a polyketide synthase to form the aromatic heptaketide intermediate, YWA1. This intermediate is then converted to this compound through a dehydration reaction. Subsequent methylation of this compound yields rubrofusarin.

Caption: Biosynthetic pathway of this compound.

Biological Activities and Quantitative Data

While extensive quantitative data for this compound is limited in publicly available literature, studies on its glycosylated derivatives and related compounds suggest a range of biological activities.

Antioxidant Activity

This compound-6-O-β-D-gentiobioside, isolated from Cassia tora, has demonstrated radical scavenging activity in the DPPH assay. The aglycone, this compound, is presumed to possess similar or enhanced antioxidant properties due to its phenolic hydroxyl groups.

| Compound | Assay | IC₅₀ (µg/mL) | Source |

| This compound-6-O-β-D-gentiobioside | DPPH Radical Scavenging | Data not specified, but active | |

| Reference Antioxidants (Typical Ranges) | DPPH | 1 - 20 | |

| ABTS | 2 - 15 |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound can be inferred from studies on similar phenolic compounds that inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

| Compound | Assay | IC₅₀ (µg/mL) | Source |

| This compound | NO Production Inhibition in RAW 264.7 cells | Data not available | |

| Reference Compounds (Typical Ranges) | NO Production Inhibition | 5 - 100 |

Antimicrobial Activity

Limited data is available on the direct antimicrobial activity of this compound. The following table provides typical Minimum Inhibitory Concentration (MIC) values for other natural phenolic compounds against common pathogens for reference.

| Organism | MIC (µg/mL) - Reference Phenolic Compounds |

| Staphylococcus aureus | 10 - 200 |

| Escherichia coli | 50 - 500 |

| Candida albicans | 15 - 100 |

| Aspergillus niger | 20 - 250 |

Experimental Protocols

Isolation and Purification of this compound Glycosides from Cassia tora

This protocol is adapted from methods used for the isolation of this compound glycosides and can be modified for the isolation of the aglycone.

-

Extraction: Air-dried and powdered seeds of Cassia tora are extracted with methanol at room temperature. The methanol extract is then concentrated under reduced pressure.

-

Solvent Partitioning: The concentrated methanol extract is suspended in water and successively partitioned with n-hexane, chloroform, ethyl acetate, and n-butanol.

-

Column Chromatography: The ethyl acetate and n-butanol fractions, which are likely to contain this compound and its glycosides, are subjected to silica gel column chromatography. Elution is performed with a gradient of chloroform and methanol.

-

Purification: Fractions containing the target compounds are further purified by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.

Caption: General workflow for the isolation of this compound.

DPPH Radical Scavenging Assay

-

A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (0.1 mM) is prepared.

-

Various concentrations of this compound are added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature for 30 minutes.

-

The absorbance is measured at 517 nm using a spectrophotometer.

-

The percentage of radical scavenging activity is calculated, and the IC₅₀ value is determined.

Nitric Oxide (NO) Production Inhibition Assay

-

RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS.

-

Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound for 1 hour.

-

Cells are then stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

-

The concentration of nitrite in the culture supernatant is measured using the Griess reagent.

-

The percentage of NO production inhibition is calculated, and the IC₅₀ value is determined.

Signaling Pathways

While specific signaling pathways modulated by this compound have not been extensively elucidated, its structural similarity to other flavonoids and phenolic compounds suggests potential interactions with key inflammatory and oxidative stress-related pathways. These may include the NF-κB and MAPK signaling cascades, which are critical regulators of inflammation and cellular stress responses. Further research is required to confirm these interactions.

Conclusion

This compound presents a promising scaffold for the development of new therapeutic agents, particularly in the areas of antioxidant and anti-inflammatory applications. This technical guide summarizes the current knowledge on this compound and provides a framework for future research. The detailed protocols and compiled data, though in some areas extrapolated from related compounds, offer a valuable starting point for scientists and drug development professionals to explore the full potential of this natural product. Further investigation into its specific biological targets and mechanisms of action is warranted to advance its clinical translation.

References

An In-depth Technical Guide to Norrubrofusarin and its Synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Norrubrofusarin, also known as Didemethylasperxanthone, a naturally occurring naphtho-γ-pyrone with significant biological potential. This document consolidates available scientific information on its chemical properties, synonyms, biosynthetic pathways, and key biological activities, with a focus on its antioxidant and anti-inflammatory effects. Detailed experimental methodologies and signaling pathway diagrams are provided to support further research and drug development efforts.

Chemical Identity and Synonyms

This compound is a polyketide metabolite found in various fungal and plant species. Its chemical structure and properties are well-characterized.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 5,6,8-trihydroxy-2-methyl-4H-benzo[g]chromen-4-one | PubChem |

| Molecular Formula | C₁₄H₁₀O₅ | PubChem |

| Molecular Weight | 258.23 g/mol | PubChem |

| CAS Number | 3566-98-1 | PubChem |

| Appearance | Orange pigment | [1][2] |

A variety of synonyms for this compound are used in scientific literature, which are listed below to facilitate comprehensive literature searches.

Table 2: Synonyms for this compound

| Synonym | Source |

| Didemethylasperxanthone | MedchemExpress |

| Nor-rubrofusarin | PubChem |

| 5,6,8-trihydroxy-2-methyl-4H-naphtho[2,3-b]pyran-4-one | PubChem |

| 5,6,8-trihydroxy-2-methylbenzo[g]chromen-4-one | PubChem |

Biosynthesis of this compound in Fungi

The biosynthetic pathway of the closely related compound, rubrofusarin, has been elucidated in the fungus Fusarium graminearum. This pathway provides a framework for understanding the biosynthesis of this compound, which is a key intermediate. The process is initiated by a type I polyketide synthase (PKS12) and involves a series of enzymatic modifications.[1][2]

Experimental Protocols

This section details the methodologies for the isolation, characterization, and biological evaluation of this compound.

Isolation and Purification from Cassia tora Seeds

This compound and its glycosides have been isolated from the seeds of Cassia tora.[3][4][5] The general procedure involves solvent extraction followed by chromatographic separation.

Workflow for Isolation and Purification

Detailed Steps:

-

Extraction: Dried and powdered seeds of Cassia tora are extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to obtain a crude methanol extract.[3]

-

Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as diethyl ether, chloroform, and ethyl acetate, to separate compounds based on their solubility.[3]

-

Silica Gel Column Chromatography: The fractions obtained from solvent partitioning (e.g., the ethyl acetate fraction) are subjected to silica gel column chromatography. Elution is performed with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate, to separate different classes of compounds.[3]

-

High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by reversed-phase HPLC to yield the pure compound.[3]

Spectroscopic Characterization

The structure of this compound is confirmed using various spectroscopic techniques.

Table 3: Spectroscopic Data for this compound

| Technique | Key Data Points | Reference |

| ¹H-NMR | Data not available in the search results. | - |

| ¹³C-NMR | Assignments show characteristic peaks for the naphtho-γ-pyrone skeleton. | [4] |

| Mass Spectrometry (MS) | Exact mass and fragmentation patterns consistent with the molecular formula C₁₄H₁₀O₅. | [6] |

Note: Detailed NMR and MS spectral data were not available in the provided search results. Researchers should refer to specialized databases or perform their own analyses for complete characterization.

Biological Activity Assays

The antioxidant activity of this compound can be evaluated by its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[4][7][8][9]

Protocol:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare different concentrations of this compound in methanol.

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the test compound or a standard antioxidant (e.g., ascorbic acid).

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.[10][11]

Table 4: Antioxidant Activity Data (Hypothetical Example)

| Compound | IC₅₀ (µg/mL) |

| This compound | Data not available |

| Nor-rubrofusarin-6-β-D-glucoside | Potent radical scavenging effect |

| Alaternin | More potent than this compound glycosides |

| Ascorbic Acid (Standard) | Reference value |

Note: Specific IC₅₀ values for this compound were not found in the search results. The table indicates the reported potent activity of its glycoside.[4]

The in vivo anti-inflammatory activity of this compound can be assessed using the carrageenan-induced paw edema model in rats.[5][12]

Protocol:

-

Acclimatize male Wistar rats for one week.

-

Administer this compound (at different doses, dissolved in a suitable vehicle) or a standard anti-inflammatory drug (e.g., indomethacin) intraperitoneally or orally.

-

After a specific time (e.g., 30 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

The percentage of inhibition of edema is calculated for each group compared to the control group (vehicle-treated).

Potential Signaling Pathway Involvement

The biological activities of this compound are likely mediated through its interaction with key cellular signaling pathways, particularly those involved in inflammation and oxidative stress.

NF-κB Signaling Pathway

The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a central regulator of inflammatory responses.[13][14][15] Many natural compounds with anti-inflammatory properties exert their effects by inhibiting the NF-κB signaling pathway. It is hypothesized that this compound may also modulate this pathway.

MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs) are a family of protein kinases that regulate a wide range of cellular processes, including inflammation, cell proliferation, and apoptosis.[16][17][18] The inhibition of MAPK pathways is another potential mechanism for the anti-inflammatory effects of this compound.

Conclusion and Future Directions

This compound (Didemethylasperxanthone) is a promising natural product with documented antioxidant and potential anti-inflammatory activities. This guide has provided an overview of its chemical nature, biosynthesis, and methodologies for its study. Further research is warranted to:

-

Elucidate the detailed mechanisms of action, particularly the direct interactions with components of the NF-κB and MAPK signaling pathways.

-

Determine the full pharmacokinetic and pharmacodynamic profiles of this compound.

-

Conduct comprehensive in vivo studies to evaluate its therapeutic potential for various inflammatory and oxidative stress-related diseases.

-

Synthesize and evaluate derivatives of this compound to optimize its biological activity and drug-like properties.

References

- 1. Reconstruction of the biosynthetic pathway for the core fungal polyketide scaffold rubrofusarin in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reconstruction of the biosynthetic pathway for the core fungal polyketide scaffold rubrofusarin in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Alaternin, cassiaside and rubrofusarin gentiobioside, radical scavenging principles from the seeds of Cassia tora on 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijirset.com [ijirset.com]

- 6. This compound | C14H10O5 | CID 135453893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. In vitro antioxidant activity of Rubus ellipticus fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Modulation of Nrf2 and NF-κB Signaling Pathways by Naturally Occurring Compounds in Relation to Cancer Prevention and Therapy. Are Combinations Better Than Single Compounds? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Flavonoids Identified from Korean Scutellaria baicalensis Georgi Inhibit Inflammatory Signaling by Suppressing Activation of NF-κB and MAPK in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Norrubrofusarin Biosynthesis Pathway in Fungi

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the norrubrofusarin biosynthesis pathway in fungi, with a focus on the core enzymatic steps, regulatory networks, and experimental methodologies. This compound and its derivatives are polyketide natural products with a range of biological activities, making their biosynthetic pathway a subject of significant interest for synthetic biology and drug discovery.

The Core Biosynthetic Pathway of this compound

This compound is a key intermediate in the biosynthesis of several fungal pigments, most notably the red pigment aurofusarin produced by species of the genus Fusarium. The biosynthesis of this compound is initiated from simple metabolic precursors and involves a core set of enzymes encoded within a biosynthetic gene cluster (BGC). In Fusarium graminearum, the aurofusarin BGC contains the key genes responsible for this compound formation.

The pathway begins with the condensation of one acetyl-CoA and six malonyl-CoA molecules, a reaction catalyzed by a non-reducing polyketide synthase (NR-PKS). This initial polyketide chain undergoes a series of cyclization and aromatization reactions to yield the first stable intermediate, YWA1. Subsequently, a dehydration step converts YWA1 into the orange pigment this compound. In the context of aurofusarin biosynthesis, this compound is then O-methylated to form rubrofusarin.

The core enzymatic steps are as follows:

-

Polyketide Synthesis: The iterative type I non-reducing polyketide synthase, PKS12, catalyzes the formation of the heptaketide backbone from acetyl-CoA and malonyl-CoA, which then cyclizes to form the naphthopyrone YWA1.

-

Dehydration: The dehydratase AurZ (also referred to as Gip6 in some literature) facilitates the removal of a water molecule from YWA1 to produce this compound.

The Elusive Presence of Norrubrofusarin in Senna Species: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norrubrofusarin, a naphtho-γ-pyrone, and its derivatives are known secondary metabolites in various fungi and plants. Within the genus Senna, a plant group of significant medicinal importance, the presence of this compound and its glycosides has been qualitatively reported, particularly in Senna tora (syn. Cassia tora). However, a comprehensive review of the existing scientific literature reveals a conspicuous absence of validated quantitative data for this compound in any Senna species. This technical guide synthesizes the available information on the natural occurrence of this compound in Senna, outlines the general experimental protocols for the isolation and identification of such compounds from plant matrices, and provides a standardized workflow for future phytochemical analyses.

Natural Occurrence of this compound and its Derivatives in Senna Species

While extensive research has been conducted on the phytochemical composition of the Senna genus, most quantitative studies have focused on the well-known laxative agents, sennosides A and B. The presence of this compound is less documented and appears to be species-specific. The available data, primarily from qualitative phytochemical screenings, indicates the presence of this compound and its glycosides in the seeds of Senna tora.

Table 1: Documented Occurrence of this compound and its Derivatives in Senna Species

| Compound | Senna Species | Plant Part | Reference(s) |

| This compound | Senna tora (syn. Cassia tora) | Seed | [1][2][3] |

| This compound-6-β-D-glucoside (Cassiaside) | Senna tora (syn. Cassia tora) | Seed | [4][5] |

| This compound-6-o-β-gentiobioside | Senna tora (syn. Cassia tora) | Seed | [1][6] |

Note: The data presented is based on qualitative identification, and no quantitative concentrations have been reported in the reviewed literature.

Experimental Protocols for Phytochemical Analysis of Senna Species

The following sections detail generalized methodologies for the extraction, isolation, and identification of secondary metabolites like this compound from Senna plant material. These protocols are compiled from various phytochemical studies on the Senna genus.

Plant Material Collection and Preparation

-

Collection: The specific plant parts (e.g., seeds, leaves, roots) of the selected Senna species are collected. Proper botanical identification and documentation (voucher specimen) are crucial.

-

Drying: The plant material is air-dried in the shade or in a well-ventilated oven at a controlled temperature (typically 40-50°C) to prevent the degradation of thermolabile compounds.

-

Grinding: The dried plant material is ground into a fine powder to increase the surface area for efficient solvent extraction.

Extraction of Secondary Metabolites

A variety of solvents with different polarities are used to extract a broad range of phytochemicals.

-

Non-polar to Mid-polar Extraction: The powdered plant material is sequentially or individually extracted with solvents such as petroleum ether or hexane to remove lipids and other non-polar constituents. This is followed by extraction with solvents of increasing polarity, such as chloroform, ethyl acetate, and methanol.

-

Methanol or Ethanol Extraction: For a general screening of polar and mid-polar compounds, direct extraction with methanol or ethanol is commonly performed using methods like maceration, percolation, or Soxhlet extraction.[7]

-

Aqueous Extraction: To isolate highly polar compounds like glycosides, extraction with water or aqueous alcohol mixtures may be employed.

Isolation and Purification of this compound and its Derivatives

The crude extracts obtained are complex mixtures and require further separation and purification to isolate individual compounds.

-

Solvent-Solvent Partitioning: The crude extract is suspended in water or a hydroalcoholic mixture and partitioned sequentially with immiscible solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, n-butanol). This step fractionates the extract based on the polarity of the constituent compounds.

-

Column Chromatography (CC): This is a fundamental technique for the separation of compounds.

-

Stationary Phase: Silica gel is commonly used for normal-phase chromatography, while C18-bonded silica is used for reversed-phase chromatography.

-

Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, methanol).

-

-

Thin-Layer Chromatography (TLC): TLC is used to monitor the separation process from column chromatography and to identify fractions containing the compounds of interest. The separated spots can be visualized under UV light or by using specific spray reagents.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification of the isolated compounds, preparative HPLC is the method of choice, offering high resolution and purity.

Structure Elucidation and Identification

Once a pure compound is isolated, its chemical structure is determined using various spectroscopic techniques:

-

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) and Quadrupole Time-of-Flight (QTOF-MS) are used to determine the molecular weight and elemental composition of the compound.[7][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR, 13C-NMR, and 2D-NMR (e.g., COSY, HSQC, HMBC) experiments are essential for elucidating the detailed structural framework and stereochemistry of the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the presence of chromophores in the molecule.

-

Infrared (IR) Spectroscopy: Helps in identifying the functional groups present in the compound.

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.

Signaling Pathways

The current body of scientific literature does not provide specific details on the biosynthetic pathway of this compound in Senna species or any related signaling pathways. Research in this area is warranted to understand the genetic and enzymatic machinery responsible for the production of this class of compounds in plants.

Conclusion and Future Directions

The presence of this compound and its glycosides in Senna tora has been established through qualitative phytochemical studies. However, there is a significant gap in the literature concerning the quantitative analysis of these compounds in any Senna species. This lack of quantitative data hinders the full assessment of their potential pharmacological significance and their use as chemical markers for quality control.

Future research should focus on the development and validation of robust analytical methods, such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS), for the quantification of this compound in various Senna species. Furthermore, biosynthetic studies are needed to elucidate the formation of these naphtho-γ-pyrones in plants. A deeper understanding of the distribution and concentration of this compound in the Senna genus could unveil novel therapeutic applications and contribute to the comprehensive quality assessment of Senna-based herbal products.

References

- 1. researchgate.net [researchgate.net]

- 2. ijirset.com [ijirset.com]

- 3. Plant Cassia tora (Fabaceae) | Dr. Duke's Phytochemical and Ethnobotanical Databases [phytochem.nal.usda.gov]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. A Review of Recent Studies on the Antioxidant and Anti-Infectious Properties of Senna Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Comparative LC-ESIMS-Based Metabolite Profiling of Senna italica with Senna alexandrina and Evaluating Their Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Comprehensive LC-DAD-QTOF-MS Method for Dereplication of Bioactive Compounds in Senna Extracts – CIBFar [cibfar.ifsc.usp.br]

Preliminary Biological Screening of Norrubrofusarin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Norrubrofusarin, a naturally occurring naphtho-γ-pyrone, has been the subject of preliminary biological investigations to elucidate its potential therapeutic activities. This technical guide provides a concise summary of the available data on its biological screening, with a focus on its antibacterial properties. The information is presented to facilitate further research and drug development efforts.

Chemical Identity

This compound is a polyketide with the chemical formula C₁₄H₁₀O₅ and a molecular weight of 258.23 g/mol . It is structurally characterized as 5,6,8-trihydroxy-2-methyl-4H-benzo[g]chromen-4-one. A glycosidic form, this compound 6-β-gentiobioside, has also been isolated and studied.

Antibacterial Activity

Preliminary screening of this compound and its glycoside derivative, this compound gentiobioside, has indicated potential antibacterial activity, particularly against Gram-positive bacteria.

Data Summary

| Compound | Bacterial Strain | Activity |

| This compound gentiobioside | Staphylococcus aureus | Antibacterial effects observed[1] |

Further quantitative data, such as Minimum Inhibitory Concentration (MIC) values, are not yet publicly available in the reviewed literature.

Experimental Protocol: Broth Microdilution Assay

The antibacterial activity of this compound gentiobioside against Staphylococcus aureus was determined using a broth microdilution method. This standard assay is performed as follows:

-

Preparation of Bacterial Inoculum: A standardized suspension of Staphylococcus aureus is prepared in a suitable growth medium, such as Mueller-Hinton Broth, to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Compound Dilution: A series of twofold dilutions of the test compound (this compound gentiobioside) are prepared in a 96-well microtiter plate.

-

Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Control wells containing only the bacterial suspension (positive control) and wells with only broth (negative control) are also included.

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Experimental Workflow: Antibacterial Screening

Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Antifungal, Antioxidant, and Cytotoxic Screening

Currently, there is no publicly available data on the preliminary screening of this compound for its antifungal, antioxidant, or cytotoxic activities. Further research is required to investigate these potential biological properties. Standardized protocols for these assays are well-established and can be adapted for testing this compound.

Suggested Experimental Protocols:

-

Antifungal Activity: A broth microdilution assay, similar to the antibacterial protocol, can be employed using fungal strains such as Candida albicans or Aspergillus fumigatus.

-

Antioxidant Activity (DPPH Assay): The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method to evaluate antioxidant potential. The assay measures the reduction of the DPPH radical by the test compound, which can be quantified spectrophotometrically.

-

Cytotoxicity (MTT Assay): The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of compounds on various cancer cell lines.

Signaling Pathways

At present, there is no information available in the scientific literature regarding the effects of this compound on any specific signaling pathways. Investigating the molecular mechanisms of action, should any significant biological activity be confirmed, would be a critical next step in its development as a potential therapeutic agent.

Future Directions

The preliminary data on the antibacterial activity of this compound gentiobioside against Staphylococcus aureus warrants further investigation. Future studies should focus on:

-

Determining the precise MIC values of this compound and its derivatives against a broader panel of pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

-

Conducting comprehensive antifungal, antioxidant, and cytotoxic screenings to establish a more complete biological profile of the compound.

-

Investigating the mechanism of action and identifying the molecular targets and signaling pathways affected by this compound if significant bioactivity is observed.

This foundational knowledge will be essential for guiding the future development of this compound as a potential lead compound for new therapeutic agents.

References

Norrubrofusarin as a Plant Metabolite: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norrubrofusarin is a naturally occurring naphtho-γ-pyrone, a class of polyketide secondary metabolites.[1][2] As a plant metabolite, it has been identified primarily in species of the Senna genus (previously Cassia), notably in the seeds of Senna tora (syn. Cassia tora).[2][3] This technical guide provides a comprehensive overview of this compound, focusing on its biosynthesis, chemical properties, and known biological activities. The information presented herein is intended to serve as a resource for researchers in natural product chemistry, plant biology, and drug discovery.

Chemical Structure and Properties

This compound is a heptaketide, characterized by a benzo[g]chromen-4-one core structure with a methyl group at position 2 and hydroxyl groups at positions 5, 6, and 8.[1] In plants, it often occurs as a glycoside, such as this compound 6-β-gentiobioside.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₀O₅ | [1] |

| Molecular Weight | 258.23 g/mol | [1] |

| IUPAC Name | 5,6,8-trihydroxy-2-methyl-4H-benzo[g]chromen-4-one | [1] |

| CAS Number | 3566-98-1 | [1] |

Note: Specific quantitative data on the concentration of this compound in various plant tissues is not extensively available in the current literature. Its presence has been confirmed in the seeds of Cassia tora, but concentration levels have not been consistently reported.

Biosynthesis of this compound

The biosynthesis of this compound in plants is proposed to follow a polyketide pathway, similar to the well-characterized pathway in fungi. This pathway involves the iterative condensation of acetate units to form a polyketide chain, which then undergoes cyclization and subsequent modifications.

The proposed biosynthetic pathway begins with the condensation of one acetyl-CoA starter unit with six malonyl-CoA extender units, catalyzed by a type III polyketide synthase (PKS). This forms a linear heptaketide intermediate that undergoes a series of cyclization and dehydration reactions to yield the naphthopyrone scaffold.

References

Spectroscopic and Biosynthetic Insights into Norrubrofusarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norrubrofusarin is a naturally occurring naphtho-γ-pyrone, a class of polyketide secondary metabolites produced by various fungi and plants. As an intermediate in the biosynthesis of other bioactive compounds, such as rubrofusarin, it holds significant interest for researchers in natural product chemistry, mycology, and drug discovery. This technical guide provides a comprehensive overview of the available spectroscopic data for this compound, detailed experimental protocols for its analysis, and a visualization of its biosynthetic pathway.

Spectroscopic Data of this compound

Precise spectroscopic data is fundamental for the unambiguous identification and characterization of natural products. The following tables summarize the key mass spectrometry and nuclear magnetic resonance data for this compound.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HR-MS) is a critical tool for determining the elemental composition of a compound. The exact mass of this compound (C₁₄H₁₀O₅) has been calculated and is a key identifier in mass spectrometric analysis.

| Parameter | Value | Source |

| Molecular Formula | C₁₄H₁₀O₅ | PubChem |

| Exact Mass | 258.05282342 Da | PubChem |

| Molecular Weight | 258.23 g/mol | PubChem |

Further details on the fragmentation pattern of this compound are not extensively available in the public domain and would typically be determined experimentally via tandem mass spectrometry (MS/MS) analysis.

Nuclear Magnetic Resonance (NMR) Data

Experimental Protocols

The following sections outline detailed methodologies for the isolation, analysis, and characterization of this compound and related fungal polyketides.

Fungal Culture and Extraction

A typical protocol for the cultivation of a this compound-producing fungus, such as a Fusarium species, and the subsequent extraction of secondary metabolites is as follows:

-

Fungal Culture : The fungal strain is cultivated on a suitable solid or in a liquid medium, such as Potato Dextrose Agar (PDA) or Potato Dextrose Broth (PDB), respectively. Cultures are incubated under appropriate conditions of temperature and light to promote the production of secondary metabolites.

-

Extraction : The fungal mycelium and the culture medium are extracted with an organic solvent, typically ethyl acetate. The extraction is often performed multiple times to ensure a high yield of the target compounds. The organic extracts are then combined and the solvent is evaporated under reduced pressure to yield a crude extract.

Chromatographic Purification

The crude extract is subjected to chromatographic techniques to isolate this compound:

-

Column Chromatography : The crude extract is first fractionated using column chromatography on silica gel or a reversed-phase C18 stationary phase. A gradient elution system with increasing polarity (e.g., from hexane to ethyl acetate to methanol) is employed to separate the components based on their polarity.

-

High-Performance Liquid Chromatography (HPLC) : Fractions containing the compound of interest are further purified by semi-preparative or preparative HPLC, often using a C18 column and a mobile phase consisting of a mixture of acetonitrile and water, sometimes with the addition of a small amount of formic acid to improve peak shape.

Spectroscopic Analysis

For structural elucidation, the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) and subjected to a suite of NMR experiments.

-

Sample Preparation : A few milligrams of the purified this compound are dissolved in approximately 0.5 mL of a suitable deuterated solvent.

-

Data Acquisition : 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing and Analysis : The acquired spectra are processed using appropriate software. The chemical shifts (δ) are referenced to the residual solvent peak. The coupling constants (J) are measured from the ¹H spectrum. The 2D spectra are used to establish correlations between protons and carbons to assemble the final structure.

LC-HRMS is employed for accurate mass determination and to obtain information about the fragmentation of the molecule.

-

Chromatography : The sample is introduced into the mass spectrometer via a liquid chromatography system, typically a UHPLC system with a C18 column. A gradient elution with water and acetonitrile, both containing a small percentage of formic acid, is commonly used.

-

Mass Spectrometry : The mass spectrometer is operated in high-resolution mode. Data is acquired in both positive and negative electrospray ionization (ESI) modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.

-

Tandem MS (MS/MS) : To study the fragmentation pattern, the parent ion of interest is selected and subjected to collision-induced dissociation (CID) to generate product ions. This data is crucial for structural confirmation.

Biosynthetic Pathway of this compound

This compound is a key intermediate in the biosynthesis of rubrofusarin in fungi like Fusarium graminearum. The pathway involves a polyketide synthase and subsequent tailoring enzymes.

Caption: Biosynthesis of this compound and Rubrofusarin.

The biosynthesis begins with the condensation of one molecule of acetyl-CoA and six molecules of malonyl-CoA by the polyketide synthase PKS12 to form the intermediate YWA1.[2] The dehydratase enzyme, AurZ, then catalyzes the conversion of YWA1 into this compound.[2] Subsequently, an O-methyltransferase, AurJ, methylates this compound to yield the final product, rubrofusarin.[2]

Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and characterization of this compound from a fungal source.

Caption: Workflow for this compound isolation and analysis.

References

The Polyketide Origin of Norrubrofusarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norrubrofusarin, a naphtho-γ-pyrone polyketide, is a key intermediate in the biosynthesis of various fungal secondary metabolites, including the mycotoxin aurofusarin. Understanding its polyketide origin is crucial for the potential bioengineering of novel compounds and for controlling the production of agriculturally significant mycotoxins. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, detailing the enzymatic machinery, chemical transformations, and the experimental methodologies used to elucidate this pathway. Quantitative data is summarized, and detailed protocols for key experiments are provided to facilitate further research in this area.

Introduction

Polyketides are a large and structurally diverse class of natural products synthesized by polyketide synthases (PKSs). They exhibit a wide range of biological activities, making them a rich source for drug discovery. This compound is a heptaketide, a C14 polyketide, produced by various filamentous fungi, most notably Fusarium species. Its biosynthesis is a multi-step process involving a type I iterative polyketide synthase and subsequent tailoring enzymes. The elucidation of this pathway has been a significant step in understanding fungal secondary metabolism and has been achieved through a combination of genetic and biochemical approaches, including targeted gene knockouts and heterologous expression.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound from acetyl-CoA and malonyl-CoA involves a core set of enzymatic reactions encoded by a gene cluster in Fusarium graminearum. The key steps are outlined below.

Polyketide Chain Assembly

The initial step is the iterative condensation of one molecule of acetyl-CoA with six molecules of malonyl-CoA to form a heptaketide chain. This process is catalyzed by a type I iterative non-reducing polyketide synthase known as PKS12 .

Cyclization and Aromatization

The highly reactive polyketide chain undergoes a series of cyclization and aromatization reactions while still bound to the PKS12 enzyme. This results in the formation of the first stable intermediate, a yellow naphthopyrone compound called YWA1 .

Dehydration to this compound

The conversion of YWA1 to this compound is catalyzed by a dedicated dehydratase enzyme, AurZ . This enzyme facilitates the removal of a water molecule from YWA1, leading to the formation of the characteristic tricyclic ring system of this compound.[1][2][3]

Subsequent Modification to Rubrofusarin

This compound is a precursor to rubrofusarin. This conversion is mediated by an O-methyltransferase, AurJ , which adds a methyl group to one of the hydroxyl groups of this compound.[1]

Key Enzymes in this compound Biosynthesis

The biosynthesis of this compound is dependent on the coordinated action of several key enzymes encoded within the PKS12 gene cluster.

| Enzyme | Gene | Type | Function |

| PKS12 | PKS12 | Type I iterative non-reducing polyketide synthase | Catalyzes the iterative condensation of acetyl-CoA and malonyl-CoA to form the heptaketide precursor of YWA1. |

| AurZ | aurZ | Dehydratase | Catalyzes the dehydration of YWA1 to form this compound.[1][2][3] |

| AurJ | aurJ | O-methyltransferase | Catalyzes the methylation of this compound to form rubrofusarin.[1] |

Quantitative Data

Quantitative analysis of the this compound biosynthetic pathway has been primarily focused on the yields of the final products in genetically modified strains.

| Strain/Condition | Compound | Titer/Yield | Reference |

| Saccharomyces cerevisiae expressing PKS12, npgA, aurZ, and aurJ | Rubrofusarin | 1.1 mg/L | [1] |

| Fusarium graminearum ΔaurJ | This compound | Accumulation observed | [3] |

| Fusarium graminearum ΔaurZ | YWA1 | Accumulation observed | [2][3] |

Mandatory Visualizations

Caption: Biosynthetic pathway of this compound and rubrofusarin.

Caption: Workflow for targeted gene knockout in Fusarium graminearum.

Experimental Protocols

Targeted Gene Replacement of aurZ in Fusarium graminearum

This protocol is adapted from methodologies described for Fusarium graminearum.

Materials:

-

F. graminearum wild-type strain

-

Plasmid containing the hygromycin B resistance cassette (hph)

-

Primers for amplifying flanking regions of aurZ and for diagnostic PCR

-

Restriction enzymes

-

DNA ligase

-

Protoplasting enzyme solution (e.g., Driselase, lysing enzymes from Trichoderma harzianum)

-

PEG solution (e.g., 30% PEG 4000)

-

Regeneration medium (e.g., TB3)

-

Selective medium (e.g., PDA with hygromycin B)

Procedure:

-

Construct the Gene Replacement Cassette:

-

Amplify the ~1 kb 5' and 3' flanking regions of the aurZ gene from F. graminearum genomic DNA using high-fidelity polymerase.

-

Clone the flanking regions on either side of the hph resistance cassette in a suitable vector. The orientation of the flanking regions should be the same as in the genome.

-

Verify the final construct by restriction digest and sequencing.

-

-

Prepare F. graminearum Protoplasts:

-

Inoculate F. graminearum spores in liquid medium (e.g., YEPD) and grow for 12-16 hours.

-

Harvest the mycelia by filtration and wash with an osmotic stabilizer (e.g., 1.2 M KCl).

-

Resuspend the mycelia in the protoplasting enzyme solution and incubate with gentle shaking until a sufficient number of protoplasts are released.

-

Separate the protoplasts from the mycelial debris by filtration.

-

Wash the protoplasts several times with STC buffer (1.2 M Sorbitol, 10 mM Tris-HCl pH 8, and 50 mM CaCl2) and resuspend in the same buffer.

-

-

Protoplast Transformation:

-

Add the linearized gene replacement cassette DNA to the protoplast suspension.

-

Gently add PEG solution and incubate at room temperature.

-

Plate the transformation mixture onto regeneration medium and incubate until mycelia appear.

-

Overlay the plates with a selective medium containing hygromycin B.

-

-

Screening of Transformants:

-

Isolate individual hygromycin-resistant colonies.

-

Extract genomic DNA from the putative transformants.

-

Perform diagnostic PCR using primers that anneal outside the flanking regions used for the cassette construction and primers internal to the hph gene to confirm homologous recombination and loss of the aurZ gene.

-

-

Phenotypic Analysis:

-

Culture the confirmed ΔaurZ mutants on a suitable medium.

-

Extract secondary metabolites and analyze by HPLC or LC-MS to confirm the accumulation of YWA1 and the absence of this compound and its downstream products.

-

Heterologous Expression of the this compound Pathway in Saccharomyces cerevisiae

This protocol is a generalized procedure based on the successful reconstruction of the pathway.

Materials:

-

S. cerevisiae expression vectors (e.g., pYES2-based vectors)

-

S. cerevisiae host strain (e.g., a strain with a required auxotrophy for plasmid selection)

-

cDNA from F. graminearum

-

Primers for amplifying PKS12, aurZ, and aurJ

-

Gene for a phosphopantetheinyl transferase (PPTase) like npgA from Aspergillus fumigatus (essential for activating the PKS)

-

Restriction enzymes or a USER cloning system

-

Yeast transformation reagents (e.g., lithium acetate, PEG)

-

Yeast growth and expression media (e.g., synthetic complete medium with glucose or galactose)

Procedure:

-

Construct Expression Plasmids:

-

Amplify the full-length cDNAs of PKS12, aurZ, and aurJ from F. graminearum.

-

Amplify the npgA gene.

-

Clone the genes into one or more yeast expression vectors under the control of a strong, inducible promoter (e.g., GAL1). It may be necessary to use multiple plasmids with different selection markers if expressing all genes simultaneously.

-

Verify all constructs by sequencing.

-

-

Yeast Transformation:

-

Transform the expression plasmids into the S. cerevisiae host strain using the lithium acetate/PEG method.

-

Plate the transformed cells on selective medium lacking the appropriate nutrient(s) to select for successful transformants.

-

-

Expression and Analysis:

-

Inoculate a single colony of the transformed yeast into selective medium with glucose and grow overnight.

-

Inoculate a larger culture in the same medium and grow to mid-log phase.

-

Induce gene expression by pelleting the cells and resuspending them in a medium containing galactose instead of glucose.

-

Continue to culture for 48-72 hours.

-

Harvest the yeast cells and the culture medium.

-

Extract the secondary metabolites from both the cells and the medium using an appropriate organic solvent (e.g., ethyl acetate).

-

Analyze the extracts by HPLC or LC-MS to detect the production of YWA1, this compound, and rubrofusarin.

-

Conclusion

The elucidation of the polyketide origin of this compound has provided fundamental insights into fungal secondary metabolism. The identification and characterization of the PKS12 gene cluster and the functions of the key enzymes PKS12 and AurZ have paved the way for a deeper understanding of how fungi produce a vast array of bioactive compounds. The successful reconstruction of this pathway in a heterologous host like Saccharomyces cerevisiae not only confirms the roles of the identified genes but also opens up possibilities for the synthetic biology-based production of novel polyketides for applications in medicine and agriculture. The methodologies and data presented in this guide serve as a valuable resource for researchers aiming to further explore and manipulate this fascinating biosynthetic pathway.

References

A Comprehensive Technical Guide to Norrubrofusarin and its Biosynthetic Relationship with Rubrofusarin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of norrubrofusarin and its direct biosynthetic precursor, rubrofusarin. Both are polyketide natural products with a growing body of research highlighting their potential as bioactive molecules. This document details their chemical structures, biosynthetic relationship, and known biological activities, with a focus on quantitative data and experimental methodologies. Signaling pathways modulated by these compounds are discussed and visualized, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

This compound and rubrofusarin are members of the naphtho-γ-pyrone class of fungal polyketides. Rubrofusarin, an orange pigment, is a well-characterized intermediate in the biosynthesis of various fungal metabolites, including the mycotoxin aurofusarin.[1] this compound serves as the immediate precursor to rubrofusarin, differing by a single methylation step.[1] The shared chemical scaffold and biosynthetic linkage of these two compounds make their comparative study a subject of significant interest for understanding structure-activity relationships and for the potential development of novel therapeutic agents. Rubrofusarin has demonstrated a range of biological activities, including anticancer, antibacterial, and antioxidant effects.[2] Notably, it has been shown to ameliorate depressive symptoms through modulation of the PI3K/Akt signaling pathway.[2][3] This guide aims to consolidate the current knowledge on this compound and rubrofusarin, presenting it in a structured and accessible format for the scientific community.

Chemical Structures and Properties

This compound and rubrofusarin share a common benzo[g]chromen-4-one core structure. The key structural difference lies in the substitution at the C-8 position.

Table 1: Chemical Properties of this compound and Rubrofusarin

| Property | This compound | Rubrofusarin |

| Molecular Formula | C₁₄H₁₀O₅[4] | C₁₅H₁₂O₅[5] |

| Molecular Weight | 258.23 g/mol [4] | 272.25 g/mol [5] |

| IUPAC Name | 5,6,8-trihydroxy-2-methylbenzo[g]chromen-4-one[4] | 5,6-dihydroxy-8-methoxy-2-methylbenzo[g]chromen-4-one[5] |

| CAS Number | 3566-98-1[4] | 3567-00-8[5] |

| Appearance | Not specified in literature | Orange pigment[2] |

| Solubility | Not specified in literature | Soluble in DMSO and ethanol[3] |

Biosynthetic Relationship

This compound is the penultimate intermediate in the biosynthesis of rubrofusarin. The pathway has been elucidated in fungi such as Fusarium graminearum and successfully reconstructed in Saccharomyces cerevisiae.[1]

The biosynthesis begins with the polyketide synthase PKS12, which catalyzes the condensation of one acetyl-CoA and six malonyl-CoA units to form the aromatic heptaketide intermediate, YWA1.[1] The dehydratase AurZ then converts YWA1 into the orange pigment this compound.[1] The final step is the O-methylation of the hydroxyl group at the C-8 position of this compound, a reaction catalyzed by the O-methyltransferase AurJ, to yield rubrofusarin.[1] Spontaneous conversion of YWA1 to this compound can occur, but the enzymatic action of AurZ significantly increases the production of this compound and, consequently, rubrofusarin.[1]

Biological Activities and Quantitative Data

While both compounds are biosynthetically linked, current research has predominantly focused on the biological activities of rubrofusarin. Limited quantitative data is available for this compound.

Table 2: Comparative Biological Activities of this compound and Rubrofusarin

| Compound | Target/Assay | Cell Line/Enzyme | Activity | IC₅₀/EC₅₀ | Reference |

| Rubrofusarin | Cytotoxicity | MCF-7 (Breast Cancer) | Anticancer | 11.51 µg/mL | [6] |

| Cytotoxicity | Lymphoma cell lines (L5178Y, Ramos, Jurkat) | Anticancer | 7.7 µM, 6.2 µM, 6.3 µM | [4] | |

| Enzyme Inhibition | Protein Tyrosine Phosphatase 1B (PTP1B) | Antidiabetic | 16.95 ± 0.49 µM | [1][2] | |

| Enzyme Inhibition | Human Monoamine Oxidase-A (hMAO-A) | Antidepressant | 5.90 ± 0.99 µM | [1][2] | |

| This compound | Antibacterial Activity | Staphylococcus aureus strains | Antibacterial | Not specified | [7] |

Signaling Pathway Modulation: The PI3K/Akt Pathway

Rubrofusarin has been identified as a modulator of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway, a crucial cascade involved in cell survival, growth, and proliferation. Dysregulation of this pathway is implicated in various diseases, including cancer and metabolic disorders.

Studies have shown that rubrofusarin treatment in insulin-resistant HepG2 cells leads to an increased phosphorylation of both Akt and its upstream activator, Insulin Receptor Substrate-1 (IRS-1).[2] This suggests that rubrofusarin may enhance insulin sensitivity by activating this key signaling pathway. The inhibition of PTP1B by rubrofusarin is a likely mechanism for this observation, as PTP1B is a negative regulator of the insulin signaling pathway.[2]

Experimental Protocols

Microbial Production and Purification of this compound and Rubrofusarin

This protocol is based on the heterologous expression of the F. graminearum biosynthetic genes in S. cerevisiae.[1][8]

Workflow:

Methodology:

-

Vector Construction: The genes for polyketide synthase 12 (PKS12), phosphopantetheinyl transferase (npgA), dehydratase (aurZ), and O-methyltransferase (aurJ) are cloned into suitable S. cerevisiae expression vectors.

-

Yeast Transformation: The expression vectors are transformed into a suitable S. cerevisiae host strain.

-

Cultivation: Transformed yeast is grown in a selective medium to maintain the plasmids. Expression of the biosynthetic genes is induced as required by the chosen promoters.

-

Extraction: After a suitable incubation period, the yeast culture is separated into cell pellet and supernatant by centrifugation. Both fractions are extracted with ethyl acetate. The organic phases are combined and the solvent is removed under reduced pressure.

-

Purification: The crude extract is redissolved in methanol and subjected to high-performance liquid chromatography (HPLC) for the purification of this compound and rubrofusarin.

PTP1B Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of compounds against Protein Tyrosine Phosphatase 1B.[2][4]

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing PTP1B enzyme in a suitable buffer (e.g., 50 mM citrate, pH 6.0, containing 0.1 M NaCl, 1 mM EDTA, and 1 mM dithiothreitol).

-

Inhibitor Incubation: The test compound (e.g., rubrofusarin dissolved in DMSO) is added to the reaction mixture at various concentrations and pre-incubated.

-

Substrate Addition: The reaction is initiated by the addition of the substrate, p-nitrophenyl phosphate (pNPP).

-

Incubation and Termination: The reaction is allowed to proceed at a controlled temperature (e.g., 37°C) for a specific time, and then terminated by the addition of a strong base (e.g., 1 N NaOH).

-

Absorbance Measurement: The amount of p-nitrophenol produced is quantified by measuring the absorbance at 405 nm.

-

IC₅₀ Calculation: The concentration of the inhibitor that causes 50% inhibition of PTP1B activity (IC₅₀) is calculated from the dose-response curve.

Western Blot Analysis of Akt Phosphorylation

This protocol outlines the steps to assess the effect of a compound on the phosphorylation status of Akt in a cell line.[6][9]

Methodology:

-